molecular formula C18H20N2O2 B4936961 (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol CAS No. 6033-62-1

(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B4936961
CAS No.: 6033-62-1
M. Wt: 296.4 g/mol
InChI Key: YLLYEDXFZYPVQE-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a complex organic compound characterized by the presence of a methoxyphenyl group and a benzimidazole moiety linked through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using propyl halides in the presence of a base such as potassium carbonate.

    Methoxyphenyl Addition: The final step involves the addition of the methoxyphenyl group through a nucleophilic substitution reaction, where the methanol group acts as a nucleophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding dihydro form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Formation of (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)aldehyde or carboxylic acid.

    Reduction: Formation of dihydro-(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
  • Studied for its interactions with biological macromolecules like proteins and DNA.

Medicine:

  • Potential use in the development of pharmaceutical drugs targeting specific enzymes or receptors.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

    (3-Methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a methyl group instead of a propyl group.

    (3-Methoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol: Similar structure but with an ethyl group instead of a propyl group.

    (3-Methoxyphenyl)(1-butyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: The presence of the propyl group in (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol may confer unique physicochemical properties, such as increased hydrophobicity and altered binding affinity to biological targets, compared to its methyl, ethyl, or butyl analogs.

Properties

IUPAC Name

(3-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-11-20-16-10-5-4-9-15(16)19-18(20)17(21)13-7-6-8-14(12-13)22-2/h4-10,12,17,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLYEDXFZYPVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387111
Record name STK091622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6033-62-1
Record name STK091622
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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